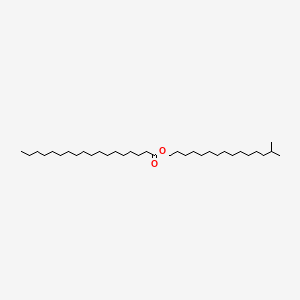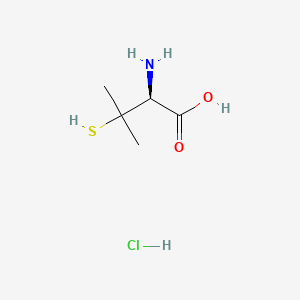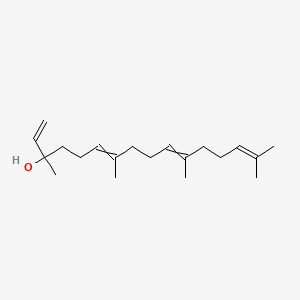
Bis(trimethylstannyl)acetylene
Overview
Description
Bis(trimethylstannyl)acetylene is an organometallic compound . Organometallic compounds are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Synthesis Analysis
While specific synthesis methods for Bis(trimethylstannyl)acetylene were not found in the search results, it’s known that similar compounds like Bis(trimethylsilyl)acetylene participate as nucleophiles in Friedel-Crafts type acylations and alkylations .Molecular Structure Analysis
The geometry and force fields of the Bis(trimethylstannyl)acetylene molecule were calculated by the RHF and MP2 (fc) methods . The molecule has a conformer with D 3d symmetry corresponding to a minimum of the total energy of the molecule . The effective core potential in SBK form with the optimized 31G * valence basis set was employed in the case of Sn atoms .Chemical Reactions Analysis
Similar compounds like Bis(trimethylsilyl)acetylene undergo rhodium catalyzed addition reaction with diarylacetylenes . They also undergo cycloaddition with 1,5-hexadiynes in the presence of CpCo (CO) 2 (Cp=cyclopentadienyl) to form benzocyclobutenes .Physical And Chemical Properties Analysis
Bis(trimethylstannyl)acetylene is a white to off-white powder or crystals . It has a melting point of 59-61 °C . The molecular weight is 351.65 .Scientific Research Applications
Organometallic Reagent
Bis(trimethylstannyl)acetylene is an organometallic compound . Organometallic compounds are widely used in research as reagents, catalysts, and precursor materials .
Industrial Chemistry
In the field of industrial chemistry, organometallic compounds like Bis(trimethylstannyl)acetylene are often used due to their unique properties .
Thin Film Deposition
Bis(trimethylstannyl)acetylene can be used in the process of thin film deposition . This technique is commonly used in the production of semiconductors and solar cells.
Pharmaceuticals
Organometallic compounds, including Bis(trimethylstannyl)acetylene, have potential applications in the pharmaceutical industry . They can be used in the synthesis of complex molecules for drug development.
LED Manufacturing
Bis(trimethylstannyl)acetylene can also be used in the manufacturing of LEDs . Organometallic compounds are often used in the production of light-emitting diodes due to their ability to facilitate the deposition of thin films.
Mechanism of Action
Safety and Hazards
Bis(trimethylstannyl)acetylene is classified as a flammable solid and very toxic to aquatic life with long-lasting effects . It is also toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It may damage fertility and the unborn child, and causes damage to organs through prolonged or repeated exposure .
Future Directions
Bis(trimethylstannyl)acetylene is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . This suggests potential future directions in these areas.
properties
IUPAC Name |
trimethyl(2-trimethylstannylethynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2.6CH3.2Sn/c1-2;;;;;;;;/h;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIFRACRLLNHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C#C[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175409 | |
| Record name | Ethynylenebis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylstannyl)acetylene | |
CAS RN |
2117-50-2 | |
| Record name | 1,1′-(1,2-Ethynediyl)bis[1,1,1-trimethylstannane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethynylenebis(trimethylstannane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynylenebis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynylenebis[trimethylstannane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of Bis(trimethylstannyl)acetylene and are there any interesting structural features?
A1: Bis(trimethylstannyl)acetylene (Me3SnC≡CSnMe3) features a linear structure with a central acetylene unit (C≡C) bonded to two trimethylstannyl (SnMe3) groups. [] Gas phase electron diffraction studies confirmed this linear geometry. [, ] The molecule possesses high symmetry, belonging to the D3d point group. This symmetric arrangement and the presence of bulky trimethylstannyl groups significantly influence the reactivity and coordination behavior of the compound. [, ]
Q2: Bis(trimethylstannyl)acetylene is known to react with Diborane(4) derivatives. Can you elaborate on the reaction and the products formed?
A2: Bis(trimethylstannyl)acetylene reacts with various Diborane(4) derivatives, leading to the formation of different organoboron compounds. [, , ] For instance, it reacts with Diboron tetrachloride (B2Cl4) to yield 1,1-bis(chloromethylboryl)-2,2-bis(chlordimethylgermyl)ethene. [] The reaction with 1,2-dichloro-1,2-di-t-butyldiborane(4) produces 1,1-bis(chlor-t-butylboryl)-2,2-bis(trimethylgermyl)ethene. [] These reactions highlight the versatility of Bis(trimethylstannyl)acetylene as a building block for synthesizing more complex organoboron species.
Q3: How does Bis(trimethylstannyl)acetylene behave as a dienophile in Diels-Alder reactions?
A3: While Bis(trimethylstannyl)acetylene itself might not be a highly reactive dienophile, its derivatives exhibit interesting behavior in Diels-Alder reactions. For example, the reaction of Bis(trimethylstannyl)acetylene with Trifluoroacetic anhydride generates 1-trifluoroacetyl-2-trimethylstannylacetylene. [] This derivative acts as a dienophile and readily undergoes Diels-Alder reactions. [] The presence of the trifluoroacetyl group likely enhances the dienophilicity of the acetylene moiety.
Q4: Can Bis(trimethylstannyl)acetylene be used to synthesize heterocyclic compounds?
A4: Yes, Bis(trimethylstannyl)acetylene can be utilized in the synthesis of heterocyclic compounds, particularly pyridine derivatives. Its reaction with trifluoro-1,2,4-triazine yields 3,4-bis(trimethylstannyl)-2,5,6-trifluoropyridine, albeit in a low yield. [] This example demonstrates the potential of Bis(trimethylstannyl)acetylene in constructing heterocyclic systems.
Q5: What is the significance of Bis(trimethylstannyl)acetylene forming complexes with Dicobalt hexacarbonyl?
A5: Bis(trimethylstannyl)acetylene forms stable complexes with Dicobalt hexacarbonyl (Co2(CO)6), resulting in the formation of dicobaltatetrahedrane structures. [, , ] These complexes are of interest due to their unique structural features and potential applications in catalysis. [, ] The coordination of the acetylene moiety to the cobalt centers significantly alters the electronic properties of the complex, influencing its reactivity.
Q6: How does the introduction of a bis(diphenylphosphino)methane ligand affect the structure and properties of the Bis(trimethylstannyl)acetylene-Dicobalt complex?
A6: Replacing two carbonyl ligands in the Bis(trimethylstannyl)acetylene-Dicobalt hexacarbonyl complex with a bis(diphenylphosphino)methane ligand leads to significant structural changes. [] The carbon-carbon bond within the dicobaltatetrahedrane unit lengthens, while the cobalt-cobalt and cobalt-carbon bonds shorten. [] This ligand substitution also enhances the thermal stability of the resulting complex. []
Q7: Are there any notable examples of Bis(trimethylstannyl)acetylene being utilized in the synthesis of larger, more complex molecules?
A7: Bis(trimethylstannyl)acetylene serves as a valuable precursor in the synthesis of perfluoronorbornadiene and perfluoronorbornene. [] Its reaction with perfluorocyclopentadiene produces a Diels-Alder adduct, which undergoes a series of transformations, ultimately yielding the desired bicyclic compounds. [] This example highlights the utility of Bis(trimethylstannyl)acetylene in constructing complex fluorinated molecules with potential applications in materials chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





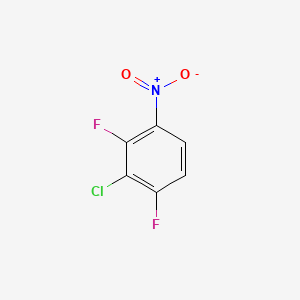

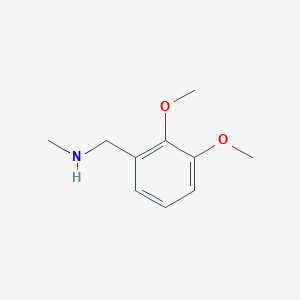

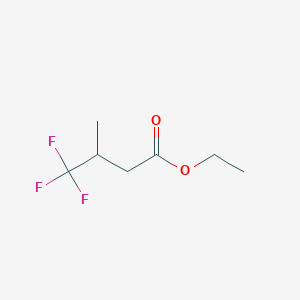
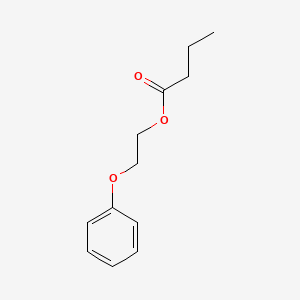
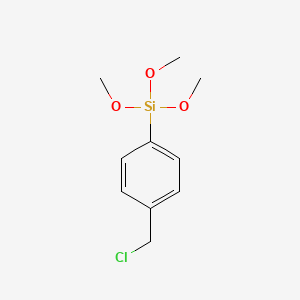
![Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B1580769.png)

